molecular formula C6N4S B13964649 1,3-Thiazole-2,4,5-tricarbonitrile CAS No. 857958-14-6

1,3-Thiazole-2,4,5-tricarbonitrile

Cat. No.: B13964649
CAS No.: 857958-14-6
M. Wt: 160.16 g/mol
InChI Key: QHXJYYKFCBKDNT-UHFFFAOYSA-N
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Description

2,4,5-Thiazoletricarbonitrile is a heterocyclic compound that features a thiazole ring substituted with three cyano groups at positions 2, 4, and 5.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-Thiazoletricarbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of enaminones with cyanamide and elemental sulfur, which leads to the formation of the thiazole ring with cyano substituents .

Industrial Production Methods: Industrial production methods for 2,4,5-Thiazoletricarbonitrile are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, optimized for yield and purity. These methods would include the use of continuous flow reactors and advanced purification techniques to ensure the consistent quality of the product.

Chemical Reactions Analysis

Types of Reactions: 2,4,5-Thiazoletricarbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives .

Scientific Research Applications

2,4,5-Thiazoletricarbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,5-Thiazoletricarbonitrile involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, altering their activity. This binding can inhibit or activate biochemical pathways, leading to therapeutic effects. The specific pathways involved depend on the biological context and the target molecules .

Comparison with Similar Compounds

Uniqueness: 2,4,5-Thiazoletricarbonitrile is unique due to its three cyano groups, which impart distinct electronic properties and reactivity. This makes it particularly useful in the synthesis of complex molecules and in applications requiring specific electronic characteristics .

Properties

CAS No.

857958-14-6

Molecular Formula

C6N4S

Molecular Weight

160.16 g/mol

IUPAC Name

1,3-thiazole-2,4,5-tricarbonitrile

InChI

InChI=1S/C6N4S/c7-1-4-5(2-8)11-6(3-9)10-4

InChI Key

QHXJYYKFCBKDNT-UHFFFAOYSA-N

Canonical SMILES

C(#N)C1=C(SC(=N1)C#N)C#N

Origin of Product

United States

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